依佩利松盐酸盐

概述

描述

Eperisone hydrochloride is an antispasmodic drug that relaxes both skeletal muscles and vascular smooth muscles. It is commonly used to treat conditions such as myotonia, muscle stiffness, and spasticity. The compound is known for its ability to improve circulation and suppress pain reflexes without causing significant sedation .

科学研究应用

作用机制

盐酸依托泊苷通过几种机制发挥其作用:

电压门控通道阻滞: 它阻断电压门控通道,导致肌肉松弛。

抑制γ传出神经放电: 通过抑制γ运动神经元的自发放电来降低肌梭敏感性.

血管舒张: 通过拮抗钙离子内流而表现出血管舒张作用,改善血液循环.

安全和危害

Eperisone hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers

Several papers have been published on Eperisone hydrochloride. For example, a paper titled “Human pharmacokinetics of the muscle relaxant, eperisone hydrochloride by liquid chromatography–electrospray tandem mass spectrometry” discusses the pharmacokinetics of Eperisone hydrochloride . Another paper titled “Effects of Eperisone Hydrochloride and Non-Steroid Anti-Inflammatory Drugs (NSAIDs) for Acute Non-Specific Back Pain with Muscle Spasm: A Prospective, Open-Label Study” discusses the effects of Eperisone hydrochloride for treating back pain .

生化分析

Biochemical Properties

Eperisone hydrochloride acts by relaxing both skeletal muscles and vascular smooth muscles . It demonstrates a variety of effects such as reduction of myotonia, improvement of circulation, and suppression of the pain reflex

Cellular Effects

Eperisone hydrochloride has a variety of effects on cells. It reduces myotonia, which is a state of hyperexcitability in muscle fibers causing them to contract for longer than normal . This leads to an improvement in circulation and a suppression of the pain reflex

Molecular Mechanism

It is known to function through voltage-gated channel blockade , which is effective in relaxing skeletal muscles and vascular smooth muscles

Temporal Effects in Laboratory Settings

Eperisone hydrochloride is rapidly absorbed after oral administration, as expected by its fast-onset relaxant activity . It also undergoes rapid elimination from the body, with a biological half-life of 1.87 hours . This rapid elimination suggests that there is no potential risk for drug accumulation .

准备方法

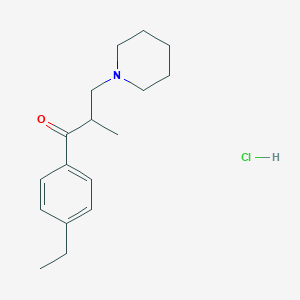

合成路线和反应条件: 盐酸依托泊苷的合成涉及几个关键步骤:

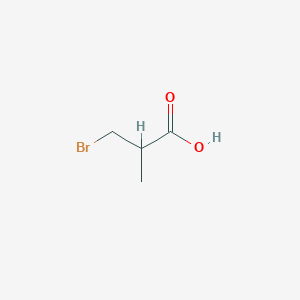

格氏反应: 以2-溴乙基苯为起始原料,通过格氏反应得到1-(2-乙基苯基)丙醇。

氧化反应: 然后将1-(2-乙基苯基)丙醇氧化为2-乙基丙酰苯。

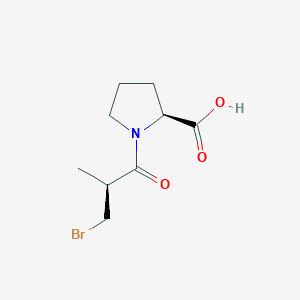

曼尼希反应: 最后,2-乙基丙酰苯与多聚甲醛和盐酸哌啶反应生成盐酸依托泊苷.

工业生产方法: 在工业生产中,盐酸依托泊苷的生产通常包括以下步骤:

- 将异丙醇、2-乙基丙酰苯、盐酸哌啶和多聚甲醛混合。

- 将混合物在95-100°C下回流5小时。

- 蒸馏出异丙醇并加入异丙醚以使产物结晶。

- 将混合物冷却至8-10°C并离心分离得到粗产物,然后进行精制以获得高纯度产物 .

化学反应分析

反应类型: 盐酸依托泊苷会发生各种化学反应,包括:

氧化: 将1-(2-乙基苯基)丙醇转化为2-乙基丙酰苯。

常见试剂和条件:

格氏试剂: 用于最初步骤中形成1-(2-乙基苯基)丙醇。

氧化剂: 用于将1-(2-乙基苯基)丙醇转化为2-乙基丙酰苯。

曼尼希试剂: 多聚甲醛和盐酸哌啶用于最后一步.

主要产物:

2-乙基丙酰苯: 在合成过程中形成的中间产物。

盐酸依托泊苷: 通过曼尼希反应获得的最终产物.

相似化合物的比较

属性

IUPAC Name |

1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAXGNCCEYZRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047844 | |

| Record name | Eperisone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56839-43-1 | |

| Record name | Eperisone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56839-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eperisone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056839431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eperisone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPERISONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38O8U7P6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

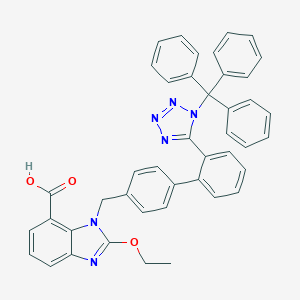

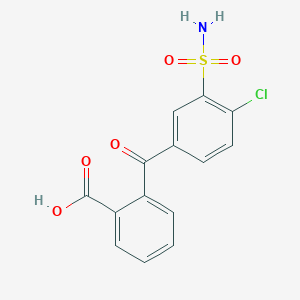

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Eperisone Hydrochloride?

A1: Eperisone Hydrochloride is a centrally acting muscle relaxant. While its exact mechanism is not fully elucidated, research suggests it acts primarily as a potent antagonist of the P2X7 receptor. [] This receptor is involved in pain signaling, and its inhibition likely contributes to the analgesic effects of Eperisone Hydrochloride.

Q2: What are the downstream effects of P2X7 receptor antagonism by Eperisone Hydrochloride?

A2: Blocking the P2X7 receptor can lead to a decrease in the release of pro-inflammatory cytokines and neurotransmitters involved in pain perception. This may contribute to the drug's muscle relaxant and pain-relieving effects. []

Q3: What is the molecular formula and weight of Eperisone Hydrochloride?

A3: The molecular formula of Eperisone Hydrochloride is C19H29NO•HCl, and its molecular weight is 327.9 g/mol.

Q4: Is there spectroscopic data available for Eperisone Hydrochloride?

A4: Yes, research articles mention the use of UV spectrophotometry for Eperisone Hydrochloride analysis. [, , , ] The maximum absorbance (λmax) for UV detection is reported around 260 nm. []

Q5: What are some challenges associated with the formulation of Eperisone Hydrochloride?

A5: Eperisone Hydrochloride exhibits a short biological half-life due to first-pass metabolism, leading to low bioavailability and short duration of action. []

Q6: What formulation strategies have been investigated to improve the bioavailability of Eperisone Hydrochloride?

A6: Researchers have explored various approaches to overcome the limitations of oral Eperisone Hydrochloride, including:

- Sustained-release matrix tablets: Using polymers like HPMC K4M and EC to control drug release. []

- Microencapsulation: Encapsulating the drug within Eudragit® RS100 to achieve controlled release profiles. []

- Transdermal patches: Delivering Eperisone Hydrochloride through the skin for enhanced absorption and prolonged duration of action. []

- Water-in-oil microemulsions: Formulating microemulsions for transdermal delivery, demonstrating improved permeation and drug release compared to conventional creams. []

Q7: What is the typical half-life (T1/2) of Eperisone Hydrochloride?

A7: The half-life of Eperisone Hydrochloride has been reported to be approximately 2.7-2.8 hours. []

Q8: What analytical techniques are commonly employed for the analysis of Eperisone Hydrochloride?

A8: Various methods have been developed and validated for the quantification of Eperisone Hydrochloride, including:

- High-Performance Liquid Chromatography (HPLC): Frequently used with UV detection, this method offers sensitivity and selectivity for analyzing Eperisone Hydrochloride in various matrices. [, , , , , , , , ]

- High-Performance Thin Layer Chromatography (HPTLC): A cost-effective and efficient technique for simultaneous estimation of Eperisone Hydrochloride in combination with other drugs. [, , , ]

- UV Spectrophotometry: A simple and rapid method for quantifying Eperisone Hydrochloride in bulk and dosage forms, often based on its absorbance at specific wavelengths. [, , , , ]

- Linear Scanning Polarography: A sensitive method capable of detecting Eperisone Hydrochloride at low concentrations. []

Q9: What are the essential parameters considered during the validation of analytical methods for Eperisone Hydrochloride?

A9: Analytical method validation is crucial for ensuring reliable and accurate results. Key parameters assessed during validation include:

- Linearity: Demonstrating a proportional relationship between the drug concentration and the analytical response. [, , , , , , , , , , , , , , , ]

- Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies. [, , , , , , , , , , , , , , , ]

- Precision: Evaluating the degree of agreement among individual test results under specified conditions, typically assessed as repeatability, intermediate precision, and reproducibility. [, , , , , , , , , , , , , , , ]

- Specificity: Assessing the method's ability to discriminate between the analyte (Eperisone Hydrochloride) and other components in the sample. [, , , , ]

- Limit of Detection (LOD) and Limit of Quantification (LOQ): Defining the lowest concentrations of Eperisone Hydrochloride that can be reliably detected and quantified. [, , , , , , , ]

- Robustness: Evaluating the method's capacity to remain unaffected by small deliberate variations in method parameters. [, ]

Q10: What preclinical models are used to study the muscle relaxant activity of Eperisone Hydrochloride?

A10: Researchers have used various animal models, particularly rat models, to evaluate the muscle relaxant effects of Eperisone Hydrochloride. Common assessments include:

- Forelimb grip strength test: Measuring the force exerted by the rat's forelimbs to grasp a specialized apparatus. []

- Hanging test: Assessing the ability of rats to hang from a horizontal wire, which reflects muscle strength and coordination. []

Q11: What clinical studies have been conducted to assess the efficacy of Eperisone Hydrochloride?

A11: Eperisone Hydrochloride has been clinically investigated for its efficacy in various musculoskeletal conditions, including:

- Acute musculoskeletal spasm associated with low back pain: Randomized, double-blind, placebo-controlled trials have demonstrated significant improvements in pain and functional outcomes compared to placebo. []

- Lumbar disc herniation: Studies suggest that Eperisone Hydrochloride, in combination with other therapies, may provide benefits in pain relief and functional improvement. [, ]

- Tension-type headache: Clinical observations indicate potential benefits of Eperisone Hydrochloride, particularly in patients with co-existing depression and/or anxiety. [, ]

- Degenerative scoliosis: A study comparing chiropractic manipulation to Eperisone Hydrochloride therapy found both to be effective in relieving pain and improving lumbar function. []

Q12: What are the known side effects associated with Eperisone Hydrochloride?

A12: While generally well-tolerated, Eperisone Hydrochloride can cause side effects, including nausea, abdominal pain, headache, and dizziness. [, ] These side effects are usually mild and transient.

Q13: Are there any reports of severe adverse reactions to Eperisone Hydrochloride?

A13: Although rare, there have been reports of serious adverse reactions, including anaphylaxis, acute generalized exanthematous pustulosis (AGEP), and seizures, associated with Eperisone Hydrochloride use. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。